molecular formula C13H18N2O2 B11799089 2-(6-Isopropoxypyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(6-Isopropoxypyridin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B11799089
M. Wt: 234.29 g/mol
InChI Key: ZJYXNVCGEZLZQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Isopropoxypyridin-3-yl)pyrrolidine-1-carbaldehyde is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol . This compound is characterized by a pyrrolidine ring attached to a pyridine ring, which is further substituted with an isopropoxy group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a pyridine derivative with a pyrrolidine precursor under specific conditions to form the desired compound . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, where the reaction is scaled up to produce larger quantities. This often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(6-Isopropoxypyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-Isopropoxypyridin-3-yl)pyrrolidine-1-carbaldehyde is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-(6-Isopropoxypyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function. The isopropoxy group may enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Methoxypyridin-3-yl)pyrrolidine-1-carbaldehyde
  • 2-(6-Ethoxypyridin-3-yl)pyrrolidine-1-carbaldehyde
  • 2-(6-Propoxypyridin-3-yl)pyrrolidine-1-carbaldehyde

Uniqueness

2-(6-Isopropoxypyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with specific molecular targets compared to its analogs .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

2-(6-propan-2-yloxypyridin-3-yl)pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C13H18N2O2/c1-10(2)17-13-6-5-11(8-14-13)12-4-3-7-15(12)9-16/h5-6,8-10,12H,3-4,7H2,1-2H3

InChI Key

ZJYXNVCGEZLZQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C2CCCN2C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.